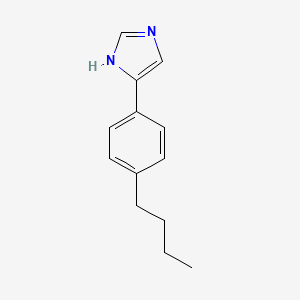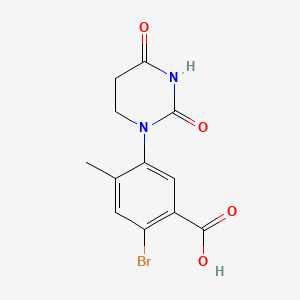
2-Bromo-5-(2,4-dioxohexahydropyrimidin-1-yl)-4-methyl-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom, a diazinane ring, and a methyl group attached to the benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of the bromine atom to the benzoic acid derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Diazinane Ring Formation: Cyclization reaction to form the diazinane ring, often involving the use of urea or thiourea derivatives.
Methylation: Introduction of the methyl group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diazinane ring and bromine atom may play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
2-bromo-4-methylbenzoic acid: Lacks the diazinane ring, making it less complex.
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid: Lacks the bromine atom, potentially altering its reactivity and biological activity.
2-bromo-5-(1,3-diazinan-1-yl)-4-methylbenzoic acid: Lacks the oxo groups on the diazinane ring, which may affect its chemical properties.
Uniqueness
The presence of both the bromine atom and the diazinane ring with oxo groups makes 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
分子式 |
C12H11BrN2O4 |
|---|---|
分子量 |
327.13 g/mol |
IUPAC 名称 |
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C12H11BrN2O4/c1-6-4-8(13)7(11(17)18)5-9(6)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
InChI 键 |
LTDJBDPMTCEHFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


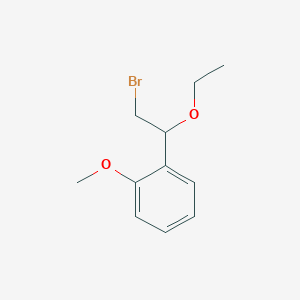
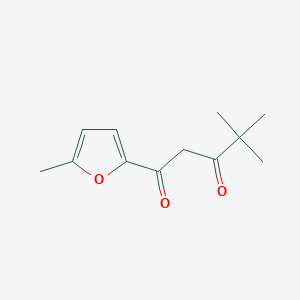
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
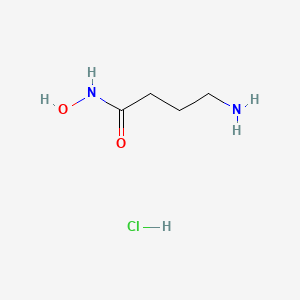
![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
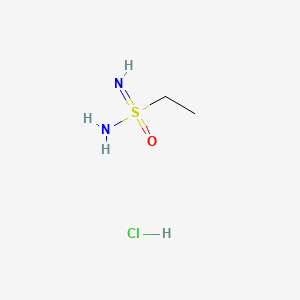
![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
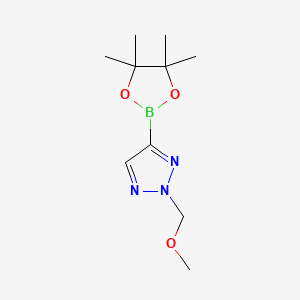

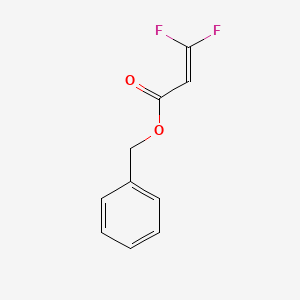
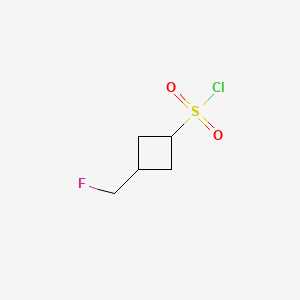
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
